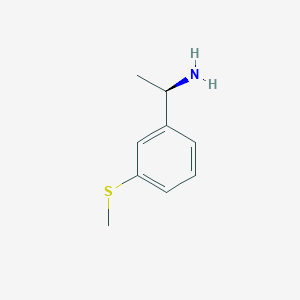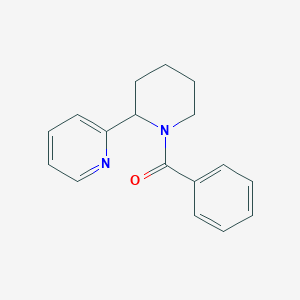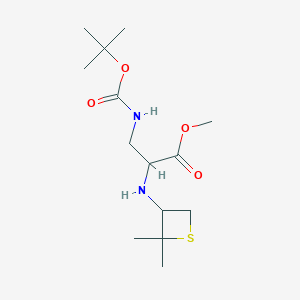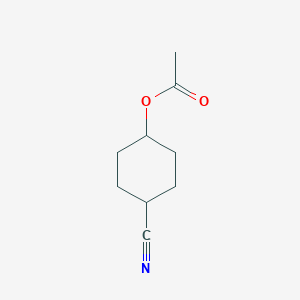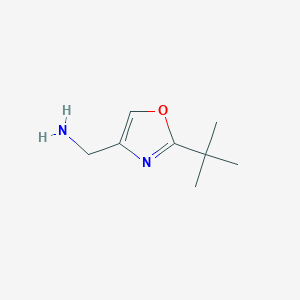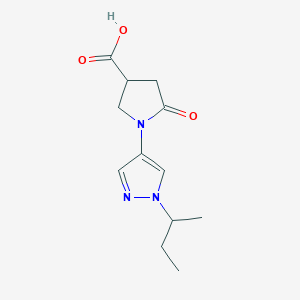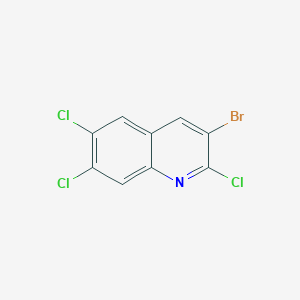
3-Bromo-2,6,7-trichloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6,7-trichloroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6,7-trichloroquinoline typically involves halogenation reactions. One common method is the bromination of 2,6,7-trichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
3-Bromo-2,6,7-trichloroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2,6,7-trichloroquinoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methyl-4,6,7-trichloroquinoline: Another halogenated quinoline with similar reactivity but different substitution pattern.
3-Bromo-4,5,7-trichloroquinoline: A closely related compound with bromine and chlorine atoms at different positions.
Uniqueness: 3-Bromo-2,6,7-trichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine at the 3-position and chlorine at the 2, 6, and 7 positions makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C9H3BrCl3N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,6,7-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3H |
InChI Key |
UDDORRAIHUPNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=CC(=C1Cl)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13018683.png)
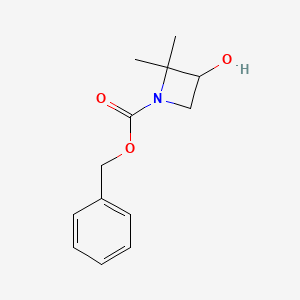
![Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate](/img/structure/B13018701.png)
![Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13018703.png)
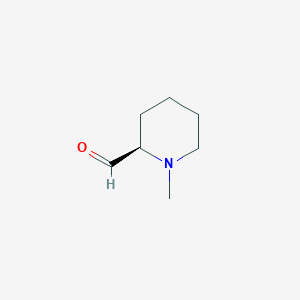
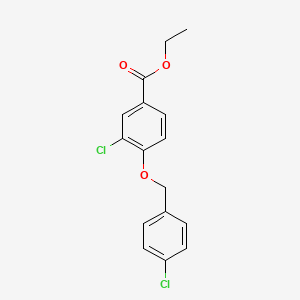
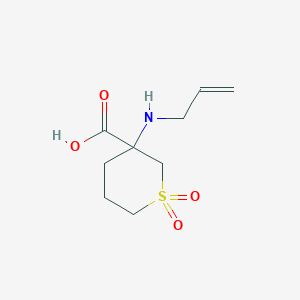
![octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13018736.png)
